4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like ethanol, followed by heating under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pyrazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-piperidine
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine
Uniqueness
4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-10(7-12-13(8)2)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |
InChI Key |
AMAMXXNMKFISNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2CCNCC2 |
Origin of Product |
United States |
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